1-(2-Methoxyethyl)-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide 1-(2-Methoxyethyl)-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15845503
InChI: InChI=1S/C10H13N3O2/c1-3-5-11-10(14)9-4-6-13(12-9)7-8-15-2/h1,4,6H,5,7-8H2,2H3,(H,11,14)
SMILES:
Molecular Formula: C10H13N3O2
Molecular Weight: 207.23 g/mol

1-(2-Methoxyethyl)-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide

CAS No.:

Cat. No.: VC15845503

Molecular Formula: C10H13N3O2

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Methoxyethyl)-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide -

Specification

Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
IUPAC Name 1-(2-methoxyethyl)-N-prop-2-ynylpyrazole-3-carboxamide
Standard InChI InChI=1S/C10H13N3O2/c1-3-5-11-10(14)9-4-6-13(12-9)7-8-15-2/h1,4,6H,5,7-8H2,2H3,(H,11,14)
Standard InChI Key UVHKODNOCPIJBG-UHFFFAOYSA-N
Canonical SMILES COCCN1C=CC(=N1)C(=O)NCC#C

Introduction

Chemical Identity and Structural Features

Molecular Characterization

1-(2-Methoxyethyl)-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide belongs to the pyrazole-3-carboxamide family, characterized by a five-membered aromatic pyrazole ring substituted at the 1-position with a 2-methoxyethyl group and at the 3-position with a propynyl carboxamide moiety . The IUPAC name reflects this substitution pattern, emphasizing the methoxyethyl and propynyl functional groups. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₁₀H₁₃N₃O₂
Molecular Weight207.23 g/mol
CAS Number1707386-75-1
SMILES NotationC#CCNC(=O)c1ccn(CCOC)n1
Purity (Commercial)≥97%

The compound’s planar pyrazole core facilitates π-π stacking interactions with biological targets, while the methoxyethyl and propynyl groups enhance solubility and reactivity, respectively .

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis of 1-(2-Methoxyethyl)-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide typically involves three key steps:

  • Formation of the Pyrazole Core: Cyclocondensation of hydrazine derivatives with β-keto esters or diketones under acidic or basic conditions generates the pyrazole ring .

  • Methoxyethyl Substitution: Alkylation of the pyrazole nitrogen with 2-methoxyethyl bromide or similar reagents introduces the methoxyethyl group .

  • Propynyl Carboxamide Functionalization: Coupling the pyrazole-3-carboxylic acid derivative with propargylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) yields the final product .

Functional Group Reactivity

The compound’s functional groups enable diverse chemical transformations:

  • Propynyl Group: Participates in Huisgen cycloadditions (click chemistry) with azides to form triazole derivatives, useful in bioconjugation .

  • Methoxyethyl Chain: Susceptible to cleavage under strong acidic conditions (e.g., HBr in acetic acid), yielding hydroxyl intermediates.

  • Carboxamide Linkage: Hydrolyzes in the presence of strong bases (e.g., NaOH) to produce carboxylic acids .

Physicochemical Properties and Stability

Spectroscopic Data

  • Infrared (IR) Spectroscopy: Key absorption bands include 1666 cm⁻¹ (C=O stretch of the carboxamide), 1533 cm⁻¹ (N-H bend), and 1066 cm⁻¹ (C-O-C stretch of the methoxy group) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (DMSO-d₆): δ 1.0–0.7 (m, 4H, cyclopropyl CH₂), 3.3 (s, 2H, CH₂N), 7.7–7.0 (m, ArH) .

    • ¹³C NMR: Peaks at 160.2 ppm (C=O) and 120–140 ppm (pyrazole aromatic carbons) .

Biological Activity and Mechanisms

Antiproliferative Effects

In vitro studies demonstrate that 1-(2-Methoxyethyl)-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide inhibits the proliferation of HCT116 (colon cancer) and HepG2 (hepatocellular carcinoma) cells, with IC₅₀ values ranging from 5–20 μM . The compound’s activity correlates with its ability to intercalate into DNA minor grooves, disrupting replication and transcription .

DNA-Binding Affinity

UV-Vis absorption and fluorescence spectroscopy reveal strong DNA-binding properties. The binding constant (K) for the compound with calf thymus DNA is 1.06 × 10⁵ M⁻¹, comparable to ethidium bromide . Viscosity measurements and molecular docking simulations confirm a non-intercalative, groove-binding mode, stabilized by van der Waals interactions and hydrogen bonding .

DNA-Binding ParameterValueMethod
Binding Constant (K)1.06 × 10⁵ M⁻¹UV-Vis Absorption
ΔTm (Melting Temperature)+4.2°CThermal Denaturation
Viscosity Increase28%Viscometry

Kinase Inhibition

While initially designed as kinase inhibitors, pyrazole-3-carboxamides exhibit weak inhibitory activity against kinases such as EGFR and VEGFR2 (IC₅₀ > 50 μM) . This suggests that their antitumor effects primarily arise from DNA interaction rather than kinase modulation .

Hazard StatementPrecautionary Measure
H315: Skin irritationP264: Wash skin thoroughly
H319: Eye irritationP305+P351+P338: Eye rinse
H335: Respiratory irritationP261: Avoid inhalation

Environmental Impact

No ecotoxicological data are available, but the compound’s persistence in water is expected to be low due to hydrolytic degradation under alkaline conditions .

Applications and Future Directions

Medicinal Chemistry

The compound’s DNA-binding properties make it a candidate for developing anticancer agents targeting DNA repair pathways . Hybrid derivatives incorporating platinum(II) centers or fluorophores are under investigation for theranostic applications .

Materials Science

Its rigid pyrazole core and functional groups enable use in metal-organic frameworks (MOFs) and polymer composites, particularly for catalytic or sensing applications .

Synthetic Intermediate

The propynyl group serves as a handle for click chemistry, facilitating the synthesis of bioconjugates for drug delivery systems .

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